molecular formula C9H17N3 B11735518 ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735518
M. Wt: 167.25 g/mol
InChI Key: QXADYYCQOMESIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a pyrazole ring substituted with a propyl group at the 1-position and a methylamine moiety at the 4-position, where the amine is further substituted with an ethyl group. Its molecular formula is C9H17N3, with a molecular weight of 167.26 g/mol and a purity of 95% . This compound is structurally notable for its hybrid aromatic-heterocyclic and aliphatic amine components, which may confer unique physicochemical properties, such as moderate basicity and lipophilicity, making it relevant in medicinal chemistry, catalysis, or material science.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-3-5-12-8-9(7-11-12)6-10-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

QXADYYCQOMESIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Haloalkanes

A common approach to synthesizing pyrazole-containing amines involves alkylation of pyrazole precursors. For ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, the reaction typically begins with 1-propyl-1H-pyrazole-4-carbaldehyde. This intermediate undergoes nucleophilic substitution with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Reaction Conditions:

  • Solvent: Methanol or ethanol for polar protic environments.

  • Temperature: 25–60°C, depending on catalyst activity.

  • Catalyst: 5–10% Pd/C for hydrogenation or NaBH₃CN for borohydride-mediated reduction.

Yield Optimization:

  • Excess ethylamine (2–3 equivalents) improves conversion rates.

  • Acidic conditions (pH 4–6) enhance imine intermediate stability before reduction.

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a streamlined route by combining aldehyde intermediates with primary amines. For this compound, 1-propyl-1H-pyrazole-4-carbaldehyde reacts with ethylamine under reductive conditions:

1-Propyl-1H-pyrazole-4-carbaldehyde+CH₃CH₂NH₂NaBH₃CNThis compound\text{1-Propyl-1H-pyrazole-4-carbaldehyde} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Key Parameters:

  • Stoichiometry: 1:1.2 molar ratio of aldehyde to ethylamine.

  • Reaction Time: 12–24 hours at room temperature.

  • Workup: Neutralization with aqueous bicarbonate and extraction with dichloromethane.

Multi-Step Synthesis via Intermediate Halogenation

Bromination and Subsequent Amine Coupling

Patent literature describes bromination as a critical step for functionalizing pyrazole rings. For example, ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is synthesized via regioselective bromination using N-bromosuccinimide (NBS). Adapting this method:

  • Bromination of 1-Propyl-1H-pyrazole:

    • React 1-propyl-1H-pyrazole with NBS in carbon tetrachloride (CCl₄) under UV light to yield 4-bromo-1-propyl-1H-pyrazole.

    • Yield: 60–75%.

  • Methylamine Introduction:

    • Perform a Buchwald-Hartwig amination with ethylamine and a palladium catalyst (e.g., Pd(OAc)₂) to substitute bromine with the ethylamine group.

Catalytic System:

  • Ligand: Xantphos or BINAP for enhanced coupling efficiency.

  • Base: Cs₂CO₃ or K₃PO₄ to deprotonate the amine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and purity. Continuous flow systems enable precise control over reaction parameters:

  • Residence Time: 5–10 minutes for alkylation steps.

  • Temperature Gradient: 50–80°C for exothermic amine couplings.

  • Purification: In-line liquid-liquid extraction and distillation units.

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Reductive Amination70–85≥95High
Bromination/Coupling60–7590–93Moderate
Continuous Flow Alkylation80–90≥97Very High

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing N-alkylation at pyrazole’s 1-position.

  • Solution: Use bulky bases (e.g., LDA) to direct substitution to the 4-position.

Purification Difficulties

  • Issue: Co-elution of unreacted ethylamine and product in column chromatography.

  • Solution: Employ acid-base extraction with 1M HCl to isolate the amine as a hydrochloride salt.

Emerging Methodologies

Enzymatic Amination

Recent advances in biocatalysis suggest that transaminases can stereoselectively aminate pyrazole aldehydes. For example, ω-transaminases from Aspergillus terreus achieve 80–90% conversion under mild conditions (pH 7.5, 30°C).

Advantages:

  • No heavy metal catalysts.

  • Water-based reaction media.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to create novel ligands for catalysis and functionalized materials.

Reactivity and Functionalization

  • The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the creation of diverse derivatives that can be tailored for specific applications.
Reaction Type Description
OxidationConverts the compound into corresponding pyrazole derivatives.
ReductionProduces different amine derivatives.
SubstitutionReplaces hydrogen atoms with other functional groups.

Biological Applications

Pharmacological Potential

  • This compound is investigated for its potential as a pharmacophore in drug design. Its structural features may facilitate binding to various biological targets, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

  • Recent studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.300.60

These results suggest that the compound not only inhibits microbial growth but also possesses bactericidal and fungicidal properties.

Anticancer Activity

  • In vitro studies have shown that derivatives of this compound exhibit anticancer properties against various cancer cell lines:
Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of PI3K/AKT/mTOR pathway

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Medicinal Applications

Therapeutic Development

  • The compound's ability to interact with specific molecular targets is crucial for its pharmacological potential. It may modulate enzyme activity or receptor functions, contributing to its therapeutic effects against diseases such as cancer and infections.

Case Studies in Drug Development

  • Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
    • Study on Antimicrobial Resistance: An investigation assessed the effectiveness of pyrazole derivatives against antibiotic-resistant strains of bacteria, indicating their potential as alternatives to traditional antibiotics.
    • Cancer Cell Line Evaluation: A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity against breast and lung cancer cells.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Amine Group

  • Methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (C8H15N3): Replacing the ethyl group with a methyl on the amine reduces molecular weight (153.23 g/mol) and lipophilicity. However, the reduced hydrophobicity could limit membrane permeability in biological applications .
  • 1-ethyl-1H-pyrazol-4-yl)methylamine (C7H13N3):
    Here, the pyrazole’s 1-position substituent is ethyl (vs. propyl), and the amine is methyl-substituted. The shorter propyl→ethyl substitution on the pyrazole may lower steric bulk, while the methylamine group retains higher basicity compared to ethyl. This compound has a molecular weight of 139.2 g/mol and an MDL number MFCD03419352 .

Substituent Effects on the Pyrazole Ring

  • Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (C10H20ClN3):
    Addition of a methyl group at the pyrazole’s 3-position increases molecular weight (217.74 g/mol ) and introduces steric and electronic effects. The methyl group may enhance ring stability and alter electronic distribution, affecting binding affinity in coordination complexes or enzyme interactions .

  • (1-propylpyrazol-4-yl)methanamine (C7H13N3): This primary amine lacks the ethyl substitution on the amine, resulting in higher basicity but lower lipophilicity.

Reactivity in CO2 Capture

MDEA’s tertiary structure enables low-energy regeneration but requires activators (e.g., piperazine) for efficient CO2 binding. In contrast, secondary amines like this compound may exhibit intermediate reactivity, combining physical adsorption (via mesoporous supports) and chemical adsorption (via amine-CO2 carbamate formation) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C9H17N3 167.26 Ethyl (amine), propyl (pyrazole) Potential ligand, intermediate
Mthis compound C8H15N3 153.23 Methyl (amine), propyl Higher reactivity, lower steric
(1-ethyl-1H-pyrazol-4-yl)methylamine C7H13N3 139.20 Methyl (amine), ethyl (pyrazole) Lower molecular weight
(1-propylpyrazol-4-yl)methanamine C7H13N3 139.20 Primary amine, propyl Higher basicity, limited stability

Table 2: Comparison with MDEA in CO2 Capture

Parameter This compound MDEA
Amine Type Secondary Tertiary
CO2 Binding Mechanism Physical + chemical (carbamate) Chemical (bicarbonate)
Regeneration Energy Moderate Low
Activator Requirement Not studied Required (e.g., piperazine)
Adsorption Capacity N/A 2.63 mmol/g (aMDEA-MC)

Biological Activity

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a unique pyrazole ring structure, exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Structural Characteristics

This compound features:

  • Pyrazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Substituents : An ethyl group at the 1-position and a propyl group at the 1-position of the pyrazole ring.

This unique structure contributes to its interaction with various biological targets, which is critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise mechanisms depend on the specific application and context of use, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes by occupying their active sites.
  • Receptor Modulation : It can alter receptor functions, influencing cellular signaling pathways.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
A54926.00
Hep-23.25

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate significant activity against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in several studies, indicating its potential for therapeutic applications in inflammatory diseases. The exact mechanism involves modulation of inflammatory pathways through enzyme inhibition.

Case Study: Anticancer Activity

A study conducted by Wei et al. explored the effects of various pyrazole derivatives on A549 lung cancer cells, revealing that this compound exhibited significant growth inhibition with an IC50 value of 26 µM. The study emphasized the importance of structural modifications in enhancing anticancer activity ( ).

Case Study: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, five pyrazole derivatives, including this compound, were tested against common pathogens. The results showed that this compound had notable bactericidal effects, particularly against Staphylococcus species ( ).

Q & A

Q. What are the standard synthetic routes for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine?

The synthesis involves multi-step protocols, typically starting with alkylation of the pyrazole core followed by nucleophilic substitution. For example, analogous compounds are synthesized via:

  • Step 1 : Alkylation of 1-propyl-1H-pyrazole using propylating agents (e.g., alkyl halides) under basic conditions (e.g., NaH or K₂CO₃) .
  • Step 2 : Introduction of the ethylamine moiety via reductive amination or nucleophilic substitution, often requiring catalysts like Cu(I) or Pd for coupling reactions .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring and amine linkage. For example, pyrazole protons typically resonate at δ 7.5–8.0 ppm, while methylene groups (CH₂) near nitrogen appear at δ 3.0–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How is the compound screened for initial biological activity?

Preliminary assays include:

  • Enzyme Inhibition : Testing against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity measurements) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst Selection : Cu(I) or Pd catalysts improve coupling efficiency in heterocyclic systems .
  • Statistical Design : Response Surface Methodology (RSM) or Taguchi arrays to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How to resolve contradictions in biological activity data across studies?

Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorometric assays to confirm binding kinetics .
  • Metabolite Profiling : LC-MS to rule out off-target effects from degradation products .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and in silico binding affinities .

Q. What structural modifications enhance target selectivity in SAR studies?

Key approaches:

  • Pyrazole Substituent Variation : Introducing electron-withdrawing groups (e.g., -F at position 5) to modulate electronic effects and receptor affinity .
  • Amine Chain Elongation : Replacing ethyl with bulkier groups (e.g., cyclopropyl) to sterically hinder non-specific interactions .
  • Comparative Analysis : Benchmark against analogs like N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propyl-pyrazol-3-amine to identify critical pharmacophores .

Q. What computational methods predict metabolic stability and toxicity?

Advanced tools include:

  • ADMET Prediction : SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and LD₅₀ .
  • MD Simulations : GROMACS to assess binding mode stability in physiological conditions (e.g., solvation effects) .
  • QSAR Models : Machine learning (e.g., Random Forest) trained on pyrazole derivatives to correlate substituents with toxicity .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal techniques (e.g., SPR + ITC for binding studies) .
  • Scalability : Transition from batch to flow chemistry for reproducible gram-scale synthesis .
  • Ethical Compliance : Adhere to in vitro use guidelines; no in vivo testing without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.